
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol” is a chemical compound with the IUPAC name 1-(2-(tert-butyl)-2H-tetrazol-5-yl)methanamine . It has a molecular weight of 155.2 . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .
Synthesis Analysis
An approach for the total synthesis of 1,4-bis(2-(tert-butyl)-2H-tetrazol-5-yl)buta-1,3-diyne was reported . For the first time, a representative of the 2,5-disubstituted tetrazoles, namely, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole (L), has been found to participate in oxidative dissolution of copper powder in homometalic systems .Molecular Structure Analysis
The molecular structure of “(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol” can be represented by the InChI code 1S/C6H13N5/c1-6(2,3)11-9-5(4-7)8-10-11/h4,7H2,1-3H3 . The compound has been characterized by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound has been found to participate in oxidative dissolution of copper powder in homometalic systems .Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.2 . It is a liquid at room temperature . The solubility of the ligand in different organic solvents is determined, showing a high solubility in MeOH which decreases with the lipophilicity of the solvent .Scientific Research Applications
Structural Characterization and Hydrogen Bonding
The compound has been studied for its structural properties and its capability to engage in hydrogen bonding. For instance, the structural analysis of certain antihypertensive drugs has highlighted the importance of intermolecular O—H⋯N and N—H⋯N hydrogen bonding, which is significant for stabilizing their crystalline structures (Tessler & Goldberg, 2004).
Coordination Chemistry and Complex Formation
Research on tetrazolylacetic acids and their esters has led to the development of water-soluble palladium(II) complexes. This demonstrates the potential of tetrazolyl compounds in forming complexes with metals, which could be valuable for catalysis and material science applications (Protas et al., 2017).
Molecular Synthesis and Reactivity
The synthesis and characterization of various compounds, including losartan and its derivatives, have been explored, where tetrazolyl methanol derivatives serve as key intermediates. These studies are crucial for developing new pharmaceuticals and understanding the molecular basis of drug action (Sieroń et al., 2004).
Thermal Decomposition and Stability Analysis
The thermal decomposition behavior of palladium(II) complexes featuring tetrazolylacetic acids and their esters has been examined, providing insights into their stability and decomposition mechanisms. This information is crucial for the safe handling and application of these compounds in various industrial processes (Protas et al., 2017).
Organic Synthesis and Chemical Transformations
Tetrazolyl methanol derivatives have been applied in organic synthesis, demonstrating their utility in constructing complex organic frameworks. This includes the synthesis of vicinally trisubstituted all-cis-bis(hydroxymethyl)-cyclopentenols and their derivatives, showcasing the versatility of tetrazolyl compounds in organic chemistry (Gimazetdinov et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The developed approach to the synthesis of 1,4-bis(2-(tert-butyl)-2H-tetrazol-5-yl)buta-1,3-diyne can be used for obtaining different 2,5-bis(tetrazol-5-yl)-disubstituted five-membered heterocycles (e.g. thiophenes, pyrroles, furans etc.), as well as tetrazole-containing monomers for the synthesis of new types of electroconductive and high energetic polymers .
properties
IUPAC Name |
(2-tert-butyltetrazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c1-6(2,3)10-8-5(4-11)7-9-10/h11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUPRICPWFJSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

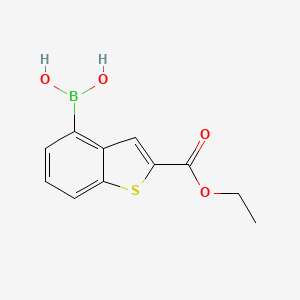
![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2636477.png)
![3-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2636478.png)
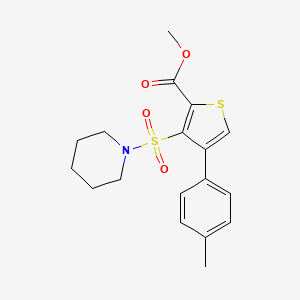
![4-Ethyl-5-fluoro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2636482.png)
triazin-4-one](/img/structure/B2636483.png)
![5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]-](/img/structure/B2636486.png)
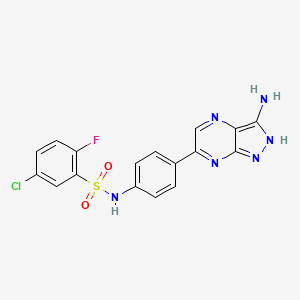
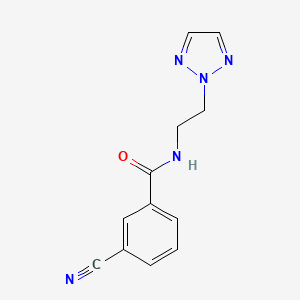
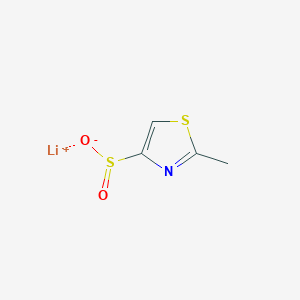
![2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2636492.png)
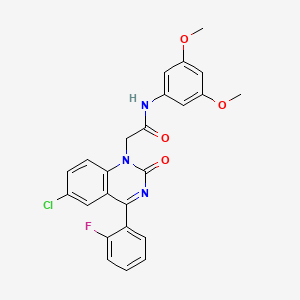
![N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2636495.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2636497.png)